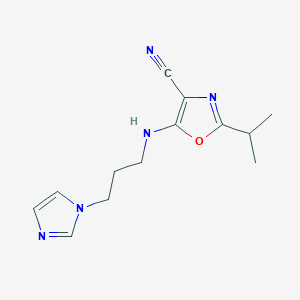
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile, also known as C646, is a small-molecule inhibitor that targets histone acetyltransferase (HAT) activity. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
Mecanismo De Acción
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile works by inhibiting the HAT activity of PCAF. HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. PCAF is overexpressed in several types of cancer, and its activity has been linked to cancer cell growth and proliferation. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In addition to inhibiting PCAF activity, it has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in lab experiments is its specificity for PCAF. Unlike other HAT inhibitors, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile specifically targets PCAF, making it a valuable tool for studying the role of PCAF in cancer. However, one limitation of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is its solubility in aqueous solutions. 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is highly insoluble in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in cancer research and therapy. One potential direction is the development of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile derivatives with improved solubility and potency. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile involves several steps, starting with the reaction of 2-isopropyl-4,5-dimethyl-oxazole with ethyl cyanoacetate. This reaction results in the formation of 2-isopropyl-5-methyl-4-oxazolecarbonitrile, which is then reacted with 3-aminopropylimidazole to produce 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile. The final product is purified through column chromatography to obtain a white powder.
Aplicaciones Científicas De Investigación
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C13H17N5O |
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
5-(3-imidazol-1-ylpropylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H17N5O/c1-10(2)12-17-11(8-14)13(19-12)16-4-3-6-18-7-5-15-9-18/h5,7,9-10,16H,3-4,6H2,1-2H3 |
Clave InChI |
ZLEARBLDVWPXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
SMILES canónico |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

